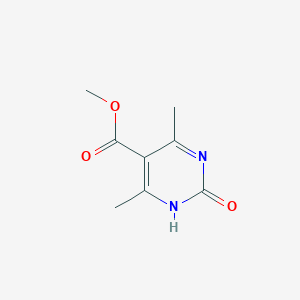

Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrimidine derivative that is widely used in the pharmaceutical industry for its potential therapeutic benefits. In

Applications De Recherche Scientifique

Synthesis and Spectral Characterization

Regioselective Covalent Hydration : Studies show that derivatives of pyrimidine-5-carboxylic acid, including the 4,6-dimethyl variant, exhibit unique regioselective covalent hydration properties. This hydration occurs selectively at different ring positions, depending on the methyl substitution pattern (Kress, 1994).

Characterization in Polymer Synthesis : Research into novel semiconducting polymers has utilized derivatives of 4,6-dimethylpyrimidines, demonstrating their utility in generating resonance-stabilized carbanions for aldol condensation reactions (Gunathilake et al., 2013).

Medicinal Chemistry and Antimicrobial Properties

- Antimicrobial Compound Synthesis : A series of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, including derivatives of 4,6-dimethylpyrimidines, were synthesized and exhibited significant antibacterial and antifungal activities (Shastri & Post, 2019).

Food and Beverage Industry

- Role in Food and Beverages : Methylglyoxal, an alpha-oxoaldehyde, forms advanced glycation end-products with arginine and lysine in proteins. These end-products include derivatives related to 4,6-dimethylpyrimidines and are found in foodstuffs and beverages, linking to diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Molecular Chemistry

Study of Cocrystals : Research into cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids has provided insights into hydrogen bonding and molecular interactions (Rajam et al., 2018).

Diazo Coupling Reactions : Investigations into the diazo coupling reactions of pyrimidines, including 4,6-dimethyl derivatives, have provided valuable information on their reactivity and potential applications in synthetic chemistry (Hurst, 1983).

Chemical Equilibria and Structures : The study of chemical equilibria in N-heterocycles containing amide linkages, including 4,6-dimethylpyrimidine derivatives, has contributed to a better understanding of molecular structures and electronic transitions (Masoud, Abd El Zaher Mostafa, Ahmed, & Abd El Moneim, 2003).

Mécanisme D'action

The mechanism of action of “Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate” was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(7(11)13-3)5(2)10-8(12)9-4/h1-3H3,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCOGQITVSLMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3004816.png)

![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B3004818.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)

![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)

![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3004835.png)

![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004837.png)